molecular formula C14H10BrIO B1293247 2-(3-Bromophenyl)-2'-iodoacetophenone CAS No. 898783-88-5

2-(3-Bromophenyl)-2'-iodoacetophenone

Cat. No.: B1293247
CAS No.: 898783-88-5
M. Wt: 401.04 g/mol
InChI Key: YDNIUVSTXGOUSC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2'-iodoacetophenone (CAS: 898783-88-5) is a halogenated acetophenone derivative featuring a bromine atom at the 3-position of one phenyl ring and an iodine atom at the 2'-position of the acetophenone moiety. This compound is industrially relevant, with a purity grade of 99% and packaging typically in 25 kg cardboard drums . Its molecular structure combines the electron-withdrawing effects of bromine and iodine, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

IUPAC Name

2-(3-bromophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNIUVSTXGOUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642292
Record name 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-88-5
Record name 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2’-iodoacetophenone typically involves the following steps:

    Bromination of Acetophenone: Acetophenone is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromoacetophenone.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

The reaction conditions for these steps generally involve controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromophenyl)-2’-iodoacetophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the addition of reagents and maintain optimal reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2’-iodoacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Products with different functional groups replacing the bromine or iodine atoms.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)-2’-iodoacetophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.

    Material Science: It is used in the preparation of materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in studies to understand its interaction with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2’-iodoacetophenone involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs of 2-(3-Bromophenyl)-2'-iodoacetophenone, emphasizing differences in substituents and their positions:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
This compound 3-Br (phenyl), 2'-I (acetophenone) C₁₄H₁₀BrIO 377.05 Cross-coupling reactions, intermediates
2-(3-Fluorophenyl)-2'-iodoacetophenone 3-F (phenyl), 2'-I (acetophenone) C₁₄H₁₀FIO 344.14 Enhanced electron deficiency; used in fluorinated drug synthesis
2-(2-Cyanophenyl)-2'-iodoacetophenone 2-CN (phenyl), 2'-I (acetophenone) C₁₅H₁₀INO 347.15 Nitrile group enables nucleophilic additions
5'-Bromo-2'-hydroxy-3'-iodoacetophenone 5'-Br, 2'-OH, 3'-I (acetophenone) C₈H₅BrIO₂ 340.94 Polar hydroxyl group; site-selective bromination
2-Bromo-4'-iodoacetophenone 2-Br (phenyl), 4'-I (acetophenone) C₈H₆BrIO 339.94 Positional isomer; altered reactivity in Ullmann couplings

Physical and Chemical Properties

  • Electron Effects: The bromine substituent in this compound provides moderate electron withdrawal compared to the stronger electron-withdrawing cyano group in 2-(2-Cyanophenyl)-2'-iodoacetophenone. This difference influences reactivity in aromatic substitution reactions .
  • Polarity: The hydroxyl group in 5'-bromo-2'-hydroxy-3'-iodoacetophenone increases polarity, enhancing solubility in polar solvents like ethanol or DMSO, unlike the non-polar this compound .
  • Thermal Stability: Iodoacetophenone derivatives generally exhibit lower thermal stability compared to chloro or bromo analogs due to the weaker C–I bond. For example, 2-(2-Cyanophenyl)-2'-iodoacetophenone has a predicted boiling point of 445.7±30.0°C, suggesting similar volatility for the bromo-iodo analog .

Biological Activity

2-(3-Bromophenyl)-2'-iodoacetophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of bromine and iodine substituents onto an acetophenone backbone. The synthetic routes can vary, but a common method includes electrophilic aromatic substitution reactions, which facilitate the introduction of halogen atoms onto the aromatic ring.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.052 mg/mL to 1.6 mg/mL . This suggests that this compound may possess similar antimicrobial properties due to structural similarities.

Anti-inflammatory Activity

Compounds containing bromine and iodine have been noted for their anti-inflammatory effects. A recent study highlighted the anti-inflammatory activity of related structures, showing inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The most active derivatives in this study had IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In one study, derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The compound showed promising cytotoxic effects with IC50 values indicating significant potency . The mechanism of action appears to involve apoptosis induction and cell cycle arrest in sensitive cancer cell lines.

Case Study 1: Antimicrobial Efficacy

In a comparative analysis, this compound was evaluated alongside other halogenated acetophenones for their antimicrobial properties. The results indicated that it had a comparable efficacy profile to established antibiotics, providing a basis for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of brominated compounds. It was found that these compounds could significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), suggesting that this compound may also modulate inflammatory responses effectively.

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
AntimicrobialThis compoundTBD
Anti-inflammatoryBrominated derivatives<10 (COX-1)
AnticancerMCF-7 Cell Line168.78

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